Nigroain-B1 peptide sequence and molecular weight
Nigroain-B1 peptide sequence and molecular weight
The following technical guide details the physicochemical profile, structural biology, and experimental workflows for Nigroain-B1 , a potent antimicrobial peptide derived from the skin secretion of the Black-striped frog (Hylarana nigrovittata, formerly Rana nigrovittata).
Sequence, Molecular Weight, and Therapeutic Development Protocols
Executive Summary
Nigroain-B1 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Nigroain family. Characterized by a conserved C-terminal "Rana box" motif, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action involves membrane permeabilization, facilitated by an inducible
Physicochemical Profile
The following data establishes the baseline identity of Nigroain-B1. All experimental workflows should be calibrated to these parameters.
Peptide Identity
| Parameter | Value |
| Peptide Name | Nigroain-B1 |
| Source Organism | Hylarana nigrovittata (Black-striped frog) |
| Primary Sequence | C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C |
| Length | 19 Amino Acids |
| N-Terminus | Free Amine ( |
| C-Terminus | Amidated ( |
| Disulfide Bridge | Cys13 — Cys19 (Rana Box motif) |
Molecular Weight & Properties
Calculated based on monoisotopic masses with C-terminal amidation and one intramolecular disulfide bond.
| Property | Value | Notes |
| Molecular Formula | Assumes C-terminal amidation | |
| Monoisotopic Mass | 2096.02 Da | Linear (reduced) form |
| Average Mass | 2097.54 Da | Linear (reduced) form |
| Observed MW (Oxidized) | ~2095.5 Da | -2.016 Da due to 1 disulfide bond (C13-C19) |
| Isoelectric Point (pI) | ~10.12 | Highly Cationic (Net Charge: +4 at pH 7) |
| Hydrophobicity | 42% | Moderate; facilitates membrane insertion |
Structural Biology & Mechanism
The "Rana Box" Motif
Nigroain-B1 features a distinctive structural architecture common to the Ranidae family.
-
N-Terminal Domain (Residues 1–12): Disordered in aqueous solution, this region adopts an amphipathic
-helix upon interaction with lipid bilayers (e.g., bacterial membranes) or membrane-mimetic solvents (TFE). -
C-Terminal Domain (Residues 13–19): Contains the "Rana box" (
). The formation of a disulfide bridge between C13 and C19 creates a stable cyclic loop. This loop is critical for proteolytic resistance and potent antimicrobial activity.
Mechanism of Action (MOA)
Nigroain-B1 functions primarily via the Carpet Model or Toroidal Pore Formation :
-
Electrostatic Attraction: The cationic residues (Lys, Arg, His) attract the peptide to the anionic lipopolysaccharides (LPS) or peptidoglycans of the bacterial cell wall.
-
Helix Induction: Upon contact with the hydrophobic core of the membrane, the N-terminal region folds into an
-helix. -
Membrane Disruption: The peptide accumulates on the surface ("carpet") until a threshold concentration is reached, causing transient toroidal pores or detergent-like disintegration of the bilayer, leading to cell lysis.
MOA Visualization
Caption: Mechanism of Action for Nigroain-B1, illustrating the transition from unstructured peptide to membrane-disrupting helix.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To obtain high-purity Nigroain-B1, use Fmoc chemistry on Rink Amide MBHA resin (to yield C-terminal amide).
Reagents:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
-
Coupling: HBTU/HOBt or DIC/Oxyma (5-fold excess).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). Note: EDT (Ethanedithiol) is crucial to prevent oxidation of the three Cysteine residues and Trp alkylation.
Step-by-Step Workflow:
-
Resin Swelling: DCM for 30 min.
-
Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min).
-
Coupling: Activate Fmoc-AA-OH with HBTU/DIEA. Reaction time: 45–60 min.
-
Capping: Acetic anhydride/Pyridine (optional after difficult steps).
-
Final Cleavage: Incubate resin in Cleavage Cocktail for 3–4 hours. Precipitate in cold diethyl ether.
Disulfide Bond Formation (Oxidation)
Nigroain-B1 contains three cysteines (C1, C13, C19). The goal is to form the C13-C19 bond (Rana box) while keeping C1 free or controlling its dimerization.
Protocol (Air Oxidation):
-
Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a dilute concentration (0.1 mg/mL) to favor intramolecular bonding over intermolecular dimerization.
-
Stir openly at room temperature for 24–48 hours.
-
Monitor reaction via LC-MS . Look for a mass shift of -2 Da (formation of one disulfide).
-
Target Mass: ~2095.5 Da.
-
-
Note: If C1 dimerization (homodimer) is observed, use selective protection (e.g., C1(Acm) vs C13/C19(Trt)) during synthesis to direct the regioselective folding.
Purification & Quality Control
-
HPLC: Preparative C18 column.
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: 20–60% B over 40 min.
-
-
Validation:
-
ESI-MS: Confirm mass [M+2H]²⁺ ≈ 1048.8.
-
Analytical HPLC: Purity > 95%.
-
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis and oxidative folding of Nigroain-B1.
References
-
Discovery & Peptidomics: Ma, Y., Liu, C., Liu, X., et al. (2010).[2][3][4] "Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata." Genomics, 95(1), 66-71.[2][4][5]
-
Database Entry (Sequence Verification): Antimicrobial Peptide Database (APD) / DRAMP Database. Entry: Nigroain-B1.
-
Rana Box Structural Motif: Conlon, J. M. (2011). "Structural diversity and biological activities of the cyclic-Rana box-containing antimicrobial peptides from the Ranidae." Peptides, 32(10), 2187-2190.
-
SPPS Methodology: Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.
Sources
- 1. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Host Defense Peptides from Asian Frogs as Potential Clinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nigroain-D3 peptide [novoprolabs.com]
